trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride
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Overview
Description
trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride: is a chemical compound with the molecular formula C7H14ClNO.
Scientific Research Applications
Chemistry: In chemistry, trans-2-amino-cyclohexanecarboxylic acid amide hydrochloride is used as a building block for the synthesis of various compounds, including peptides and other bioactive molecules .
Biology: In biological research, this compound is studied for its potential role in protein structure and function. It can be incorporated into peptide chains to investigate the effects of its unique structure on peptide folding and stability .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the synthesis of advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-amino-cyclohexanecarboxylic acid amide hydrochloride typically involves the reaction of trans-2-aminocyclohexanecarboxylic acid with appropriate reagents to form the amide derivative. This process may include steps such as amide bond formation, purification, and conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Mechanism of Action
The mechanism of action of trans-2-amino-cyclohexanecarboxylic acid amide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
trans-2-Aminocyclohexanol hydrochloride: This compound is structurally similar but contains a hydroxyl group instead of an amide group.
trans-4-Aminocyclohexanol hydrochloride: Another similar compound with a different substitution pattern on the cyclohexane ring.
Uniqueness: trans-2-Amino-cyclohexanecarboxylic acid amide hydrochloride is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(1R,2R)-2-aminocyclohexane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFHYQUMEXHWPD-KGZKBUQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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